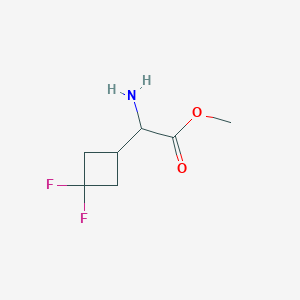
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate
Description
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C7H12F2NO2 It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5H,2-3,10H2,1H3 |
InChI Key |
MKVZHTGFRLEIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction, often involving a precursor compound that contains the necessary carbon atoms.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination and Esterification: The amino group is introduced through an amination reaction, and the ester group is formed through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3,3-dichlorocyclobutyl)acetate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 2-amino-2-(3,3-dibromocyclobutyl)acetate: Similar structure but with bromine atoms instead of fluorine.
Methyl 2-amino-2-(3,3-diiodocyclobutyl)acetate: Similar structure but with iodine atoms instead of fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which can impart distinct chemical and biological properties compared to its halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


